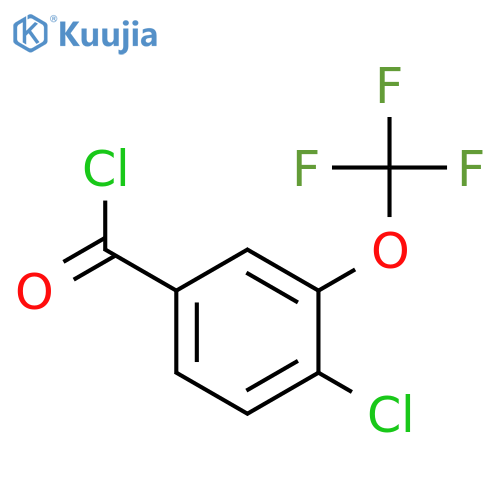Cas no 886500-55-6 (4-Chloro-3-(trifluoromethoxy)benzoyl chloride)
4-クロロ-3-(トリフルオロメトキシ)ベンゾイルクロリドは、有機合成において重要なアシル化試薬です。分子式C8H3Cl2F3O2、分子量259.01のこの化合物は、反応性の高い塩化アシル基を有しており、医薬品中間体や農薬合成において効率的なベンゾイル化を可能にします。特に、トリフルオロメトキシ基と塩素原子の電子求引効果により、求核置換反応に対して高い反応性を示す特徴があります。高い純度(通常98%以上)で供給可能であり、-20℃以下での安定保存が推奨されます。取扱時には塩化水素発生の可能性があるため、適切な防護具の使用が必要です。

886500-55-6 structure
商品名:4-Chloro-3-(trifluoromethoxy)benzoyl chloride
CAS番号:886500-55-6
MF:C8H3Cl2F3O2
メガワット:259.009431123734
MDL:MFCD06660239
CID:3142822
PubChem ID:17750689
4-Chloro-3-(trifluoromethoxy)benzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
- SCHEMBL11143580
- AKOS015956850
- 886500-55-6
- 4-chloro-3-(trifluoromethoxy)benzoylchloride
- MFCD06660239
- JS-4442
- 4-Chloro-3-trifluoromethoxybenzoyl chloride
- LDCDQZTVJVDRGB-UHFFFAOYSA-N
- DTXSID801252717
-
- MDL: MFCD06660239
- インチ: InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H
- InChIKey: LDCDQZTVJVDRGB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl
計算された属性
- せいみつぶんしりょう: 257.9462192Da
- どういたいしつりょう: 257.9462192Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3Ų
4-Chloro-3-(trifluoromethoxy)benzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB404005-10 g |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride; . |
886500-55-6 | 10g |
€536.60 | 2023-06-17 | ||
| Fluorochem | 062713-10g |
4-Chloro-3-trifluoromethoxybenzoyl chloride |
886500-55-6 | 10g |
£288.00 | 2022-03-01 | ||
| abcr | AB404005-5 g |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride; . |
886500-55-6 | 5g |
€314.10 | 2023-06-17 | ||
| Apollo Scientific | PC302977-5g |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride |
886500-55-6 | tech | 5g |
£154.00 | 2025-02-21 | |
| Fluorochem | 062713-5g |
4-Chloro-3-trifluoromethoxybenzoyl chloride |
886500-55-6 | 5g |
£159.00 | 2022-03-01 | ||
| abcr | AB404005-5g |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride; . |
886500-55-6 | 5g |
€313.50 | 2025-02-18 | ||
| A2B Chem LLC | AH90580-10g |
4-CHLORO-3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE |
886500-55-6 | 10g |
$440.00 | 2024-04-19 | ||
| 1PlusChem | 1P00GYMS-5g |
4-CHLORO-3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE |
886500-55-6 | 5g |
$257.00 | 2024-04-20 | ||
| A2B Chem LLC | AH90580-5g |
4-CHLORO-3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE |
886500-55-6 | 5g |
$262.00 | 2024-04-19 | ||
| Apollo Scientific | PC302977-10g |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride |
886500-55-6 | tech | 10g |
£279.00 | 2025-02-21 |
4-Chloro-3-(trifluoromethoxy)benzoyl chloride 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
886500-55-6 (4-Chloro-3-(trifluoromethoxy)benzoyl chloride) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 4770-00-7(3-cyano-4-nitroindole)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:886500-55-6)4-Chloro-3-(trifluoromethoxy)benzoyl chloride

清らかである:99%
はかる:5g
価格 ($):240.0